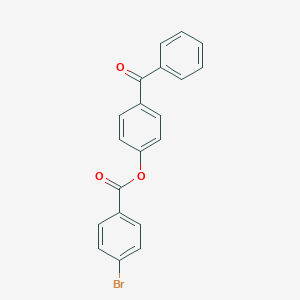

4-Benzoylphenyl 4-bromobenzoate

説明

4-Benzoylphenyl 4-bromobenzoate is an aromatic ester composed of a 4-benzoylphenyl moiety esterified with 4-bromobenzoic acid. Its molecular formula is C₂₀H₁₃BrO₃ (molecular weight: 397.23 g/mol). This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules. For instance, derivatives of N-(4-benzoylphenyl) pyrrole-2-carboxamide have demonstrated significant lipid-lowering effects in hyperlipidemic rat models, reducing triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels .

特性

分子式 |

C20H13BrO3 |

|---|---|

分子量 |

381.2g/mol |

IUPAC名 |

(4-benzoylphenyl) 4-bromobenzoate |

InChI |

InChI=1S/C20H13BrO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H |

InChIキー |

ZKVAANVQUKOPQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Formylphenyl 4-Bromobenzoate

- Molecular Formula : C₁₄H₉BrO₃ (MW: 305.13 g/mol)

- Key Differences : Replaces the benzoyl group with a formyl (-CHO) group.

- Applications : Acts as a versatile building block in organic synthesis, particularly for introducing aldehyde functionality .

(b) 4-Bromo-2-[(E)-[(4-methylbenzoyl)hydrazono]methyl]phenyl 4-Methoxybenzoate

- Molecular Formula : C₂₃H₁₈BrN₂O₄ (MW: 490.31 g/mol)

- Key Differences : Incorporates a hydrazone-linked 4-methylbenzoyl group and a methoxy substituent on the benzoate ring.

(c) 9H-Fluoren-9-ylmethyl 4-Bromobenzoate

Key Findings :

Physicochemical Properties

Research Tools and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。